![molecular formula C4H11BF3KSi B13550239 Potassiumtrifluoro[(trimethylsilyl)methyl]boranuide](/img/structure/B13550239.png)
Potassiumtrifluoro[(trimethylsilyl)methyl]boranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassiumtrifluoro[(trimethylsilyl)methyl]boranuide is a chemical compound with the molecular formula C4H11BF3SiK. It is a potassium salt of trifluoro[(trimethylsilyl)methyl]borate. This compound is known for its stability and reactivity, making it useful in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassiumtrifluoro[(trimethylsilyl)methyl]boranuide can be synthesized through several methods. One common approach involves the reaction of trimethylsilylmethylborane with potassium fluoride and trifluoroborane. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include low temperatures and anhydrous solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality. The product is then purified through crystallization or other separation techniques to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Potassiumtrifluoro[(trimethylsilyl)methyl]boranuide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents.
Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are used. The reactions are performed in organic solvents like toluene or ethanol.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the major products are biaryl compounds .
Applications De Recherche Scientifique
Potassiumtrifluoro[(trimethylsilyl)methyl]boranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of potassiumtrifluoro[(trimethylsilyl)methyl]boranuide involves its ability to act as a nucleophile or electrophile in chemical reactions. The trifluoroborate group can stabilize negative charges, making it a versatile intermediate in various reactions. The compound can interact with molecular targets through its boron and silicon atoms, facilitating the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate
- Potassium methyltrifluoroborate
- Potassium trifluoroborate salts
Uniqueness
Potassiumtrifluoro[(trimethylsilyl)methyl]boranuide is unique due to its stability and reactivity under various conditions. Unlike other trifluoroborate salts, it offers enhanced stability in the presence of moisture and air, making it suitable for a broader range of applications .
Propriétés
Formule moléculaire |
C4H11BF3KSi |
|---|---|
Poids moléculaire |
194.12 g/mol |
Nom IUPAC |
potassium;trifluoro(trimethylsilylmethyl)boranuide |
InChI |
InChI=1S/C4H11BF3Si.K/c1-9(2,3)4-5(6,7)8;/h4H2,1-3H3;/q-1;+1 |
Clé InChI |
LSYBWIPRCANSLC-UHFFFAOYSA-N |
SMILES canonique |
[B-](C[Si](C)(C)C)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


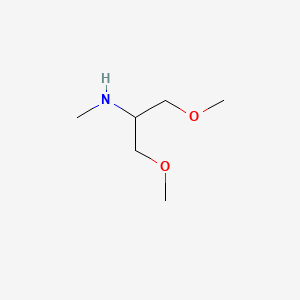

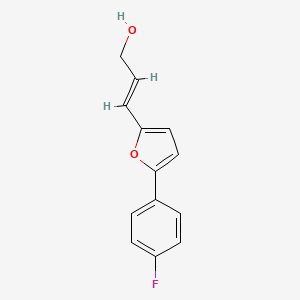
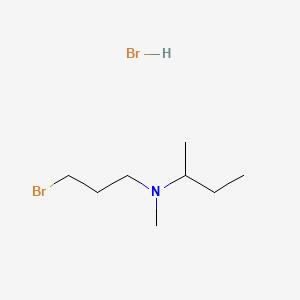
![6-Bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B13550181.png)
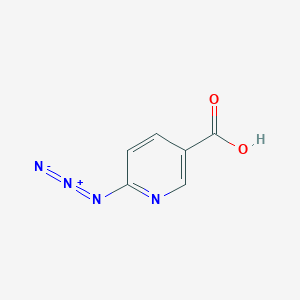
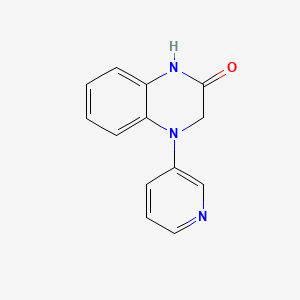
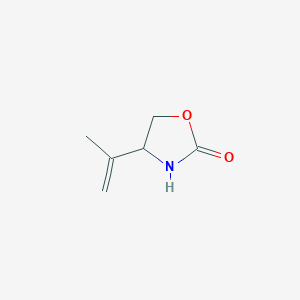
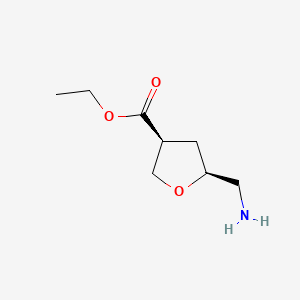
![2-(Imidazo[1,2-a]pyridin-3-yl)propan-2-ol](/img/structure/B13550214.png)
![Tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13550217.png)

![2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-[4-(1H-imidazol-1-yl)phenyl]benzamide](/img/structure/B13550224.png)

